molecular formula C22H26N4O3 B10987685 [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10987685
M. Wt: 394.5 g/mol
InChI Key: CGVWGCVGACBGHY-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an oxazolo-pyridine moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate oxazolo-pyridine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in a solvent like acetonitrile . The intermediate products are then purified through recrystallization or other purification techniques to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reaction in larger reactors, and employing continuous flow chemistry techniques to ensure consistent production. The overall yield of the industrial process can be improved by optimizing the reaction parameters and purification methods .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone apart is its unique structural combination of a piperazine ring with an oxazolo-pyridine moiety, which imparts distinct pharmacological properties. Its specific binding affinity and selectivity for alpha1-adrenergic receptors make it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C22H26N4O3/c1-14(2)17-13-16(20-15(3)24-29-21(20)23-17)22(27)26-11-9-25(10-12-26)18-7-5-6-8-19(18)28-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

CGVWGCVGACBGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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